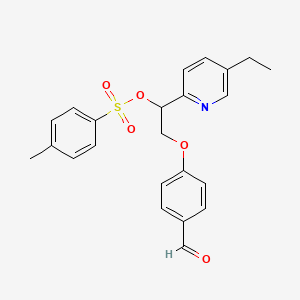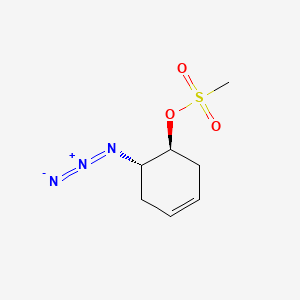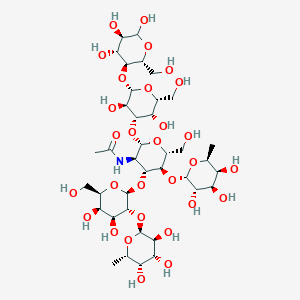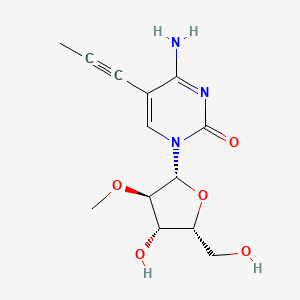
(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-Methoxyphenyl)ethan-1-aminium (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoat ist eine chirale Verbindung, die in verschiedenen wissenschaftlichen Bereichen von großem Interesse ist. Diese Verbindung weist eine einzigartige Struktur auf, die sowohl Aminium- als auch Hydroxygruppen umfasst, was sie zu einem vielseitigen Molekül für Forschung und industrielle Anwendungen macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-1-(3-Methoxyphenyl)ethan-1-aminium (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoat umfasst in der Regel mehrere Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien, wie z. B. 3-Methoxyphenyl- und Diphenylpropanoat-Derivate.
Reaktionsbedingungen: Die Reaktionsbedingungen umfassen oft die Verwendung von Katalysatoren, Lösungsmitteln und spezifischen Temperatur- und Druckeinstellungen, um die Bildung der gewünschten Verbindung zu erleichtern.
Reinigung: Nach der Reaktion wird das Produkt mit Techniken wie Umkristallisation, Chromatographie oder Destillation gereinigt, um die reine Verbindung zu erhalten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung große Reaktoren und kontinuierliche Flussverfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Systemen und fortschrittlichen Analysetechniken hilft bei der Überwachung des Reaktionsfortschritts und der Optimierung des Produktionsprozesses.
Chemische Reaktionsanalyse
Reaktionstypen
(S)-1-(3-Methoxyphenyl)ethan-1-aminium (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Amine umwandeln.
Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, die zur Bildung neuer Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktionsmittel: Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig als Reduktionsmittel verwendet.
Lösungsmittel: Lösungsmittel wie Ethanol, Methanol und Dichlormethan werden üblicherweise in diesen Reaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen führen, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-Methoxyphenyl)ethan-1-aminium (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf Enzyme und zelluläre Signalwege.
Medizin: Es werden Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, z. B. bei der Entwicklung neuer Medikamente.
Industrie: Die Verbindung wird bei der Produktion von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von (S)-1-(3-Methoxyphenyl)ethan-1-aminium (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und so zu Veränderungen ihrer Aktivität führen.
Signalwege: Diese Wechselwirkungen können verschiedene zelluläre Signalwege beeinflussen und Prozesse wie Signaltransduktion, Stoffwechsel und Genexpression beeinflussen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxyphenyl and diphenylpropanoate derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Solvents: Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: These interactions can affect various cellular pathways, influencing processes such as signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methoxyphenethylamin: Eine verwandte Verbindung mit ähnlichen Strukturmerkmalen, aber unterschiedlichen funktionellen Gruppen.
Benzolethanamin: Eine weitere ähnliche Verbindung mit Variationen in den Substituenten am aromatischen Ring.
Einzigartigkeit
(S)-1-(3-Methoxyphenyl)ethan-1-aminium (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoat ist einzigartig durch seine spezifische Kombination von funktionellen Gruppen und chiralen Zentren, die ihm besondere chemische und biologische Eigenschaften verleihen.
Dieser detaillierte Artikel bietet einen umfassenden Überblick über (S)-1-(3-Methoxyphenyl)ethan-1-aminium (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoat, einschließlich seiner Herstellungsmethoden, chemischen Reaktionen, wissenschaftlichen Forschungsanwendungen, Wirkmechanismen und Vergleiche mit ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C25H29NO5 |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate;[(1S)-1-(3-methoxyphenyl)ethyl]azanium |
InChI |
InChI=1S/C16H16O4.C9H13NO/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-7(10)8-4-3-5-9(6-8)11-2/h2-11,14,17H,1H3,(H,18,19);3-7H,10H2,1-2H3/t14-;7-/m10/s1 |
InChI-Schlüssel |
PIBIUTMYJQRBNY-HQGDCIDMSA-N |
Isomerische SMILES |
C[C@@H](C1=CC(=CC=C1)OC)[NH3+].COC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C(=O)[O-])O |
Kanonische SMILES |
CC(C1=CC(=CC=C1)OC)[NH3+].COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11825909.png)
![2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11825920.png)







![4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride](/img/structure/B11825969.png)

